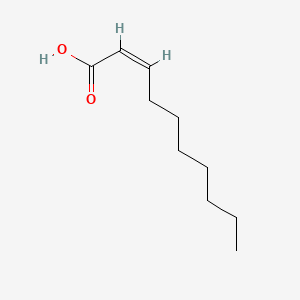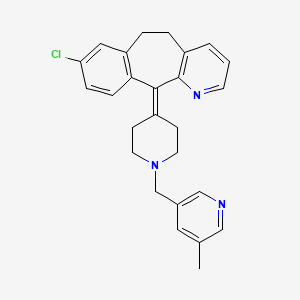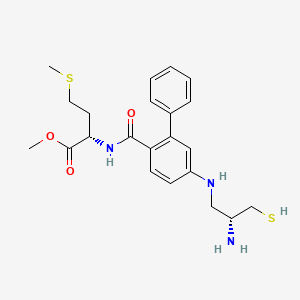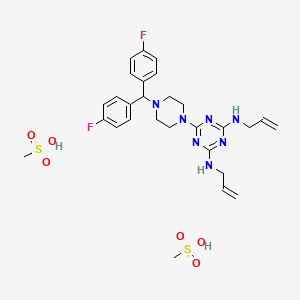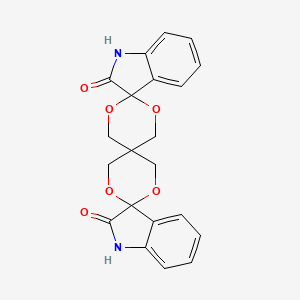
JW 67
Descripción general
Descripción
JW 67 es un compuesto químico conocido por su papel como inhibidor de la vía de señalización Wnt canónica. Esta vía es crucial en varios procesos biológicos, incluida la proliferación, diferenciación y migración celular.
Aplicaciones Científicas De Investigación
JW 67 tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como herramienta para estudiar la vía de señalización Wnt y su papel en varios procesos químicos.
Biología: Se emplea en investigación para comprender la señalización celular, la proliferación y la diferenciación.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de cánceres, particularmente el cáncer colorrectal.
Mecanismo De Acción
JW 67 ejerce sus efectos inhibiendo la vía de señalización Wnt canónica. Afecta al complejo multiproteico que consiste en beta-catenina, glicógeno sintasa cinasa 3 beta, AXIN, poliposis adenomatosa coli y caseína cinasa 1. Esta inhibición conduce a una rápida reducción en los niveles de beta-catenina activa, seguida de la regulación negativa de los genes diana de Wnt como AXIN2, SP5 y NKD1 .
Análisis Bioquímico
Biochemical Properties
JW 67 targets the β-catenin destruction complex (GSK-3β/AXIN/APC) to induce β-catenin degradation . This interaction plays a crucial role in the regulation of biochemical reactions within the cell. The compound is selective for the canonical Wnt pathway over other signaling pathways .
Cellular Effects
In terms of cellular effects, this compound has been shown to reduce the growth of colorectal cancer (CRC) cell lines by inhibiting cell-cycle progression at the G1/S phase . This indicates that this compound can influence cell function and impact cellular processes such as cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the β-catenin destruction complex, leading to the degradation of β-catenin . This action disrupts the canonical Wnt signaling pathway, which plays a crucial role in cell growth and differentiation.
Dosage Effects in Animal Models
In animal models, this compound has been shown to significantly decrease tumor weight and the number of nodules, especially when used in combination with paclitaxel . This suggests that the effects of this compound can vary with different dosages and that it may have potential therapeutic applications in the treatment of cancer.
Subcellular Localization
Considering its role as an inhibitor of the Wnt signaling pathway, it is likely that this compound localizes to the cytoplasm where it interacts with the β-catenin destruction complex .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de JW 67 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. La ruta sintética exacta y las condiciones de reacción son propiedad y pueden variar según el fabricante. el enfoque general implica el uso de disolventes orgánicos, catalizadores y temperaturas de reacción específicas para lograr el producto deseado .
Métodos de Producción Industrial
La producción industrial de this compound generalmente implica síntesis a gran escala utilizando reactores automatizados y medidas estrictas de control de calidad. El proceso garantiza la alta pureza y la consistencia del compuesto, lo cual es esencial para su uso en investigación científica .
Análisis De Reacciones Químicas
Tipos de Reacciones
JW 67 se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: El compuesto puede reducirse para formar derivados reducidos.
Sustitución: This compound puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan con otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes y nucleófilos.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados de this compound, mientras que la reducción puede producir formas reducidas del compuesto .
Comparación Con Compuestos Similares
JW 67 es único en su inhibición específica de la vía de señalización Wnt canónica. Compuestos similares incluyen:
IWP-4: Otro inhibidor de la vía Wnt, pero con diferentes objetivos moleculares.
Wogonin: Un flavonoide con propiedades antiinflamatorias y anticancerígenas, que también afecta la vía Wnt.
IWR-1: Inhibe la vía Wnt al estabilizar AXIN, lo que lleva a la degradación de la beta-catenina.
This compound destaca por su potente inhibición de la beta-catenina y sus efectos posteriores en los genes diana de Wnt, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .
Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar!
Propiedades
InChI |
InChI=1S/C21H18N2O6/c24-17-20(13-5-1-3-7-15(13)22-17)26-9-19(10-27-20)11-28-21(29-12-19)14-6-2-4-8-16(14)23-18(21)25/h1-8H,9-12H2,(H,22,24)(H,23,25) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXRSHKJNDFHGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC3(O1)C4=CC=CC=C4NC3=O)COC5(C6=CC=CC=C6NC5=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442644-28-2 | |
| Record name | 442644-28-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


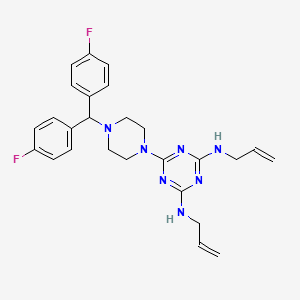
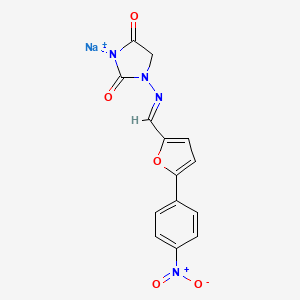
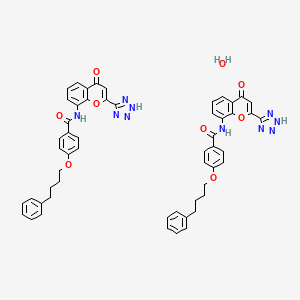
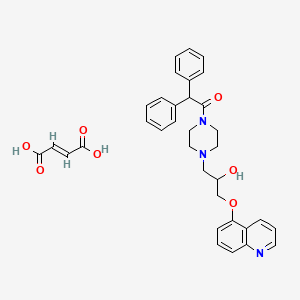
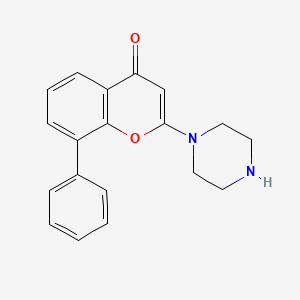
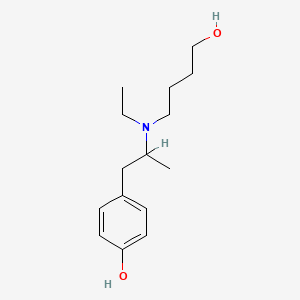
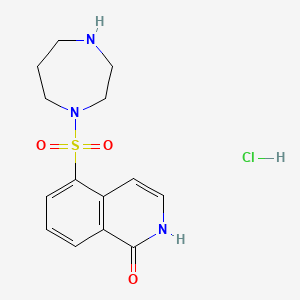
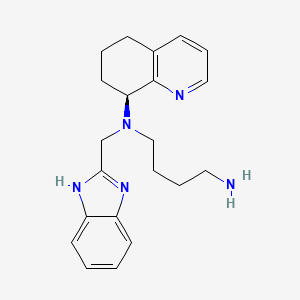
![(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B1662893.png)
